ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable leaving group on the triazole ring.
Attachment of the Benzoate Moiety: The final step involves esterification, where the benzoate moiety is attached to the triazole-sulfanyl intermediate using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the triazole ring can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives
Uniqueness
Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its triazole ring, sulfanyl group, and benzoate moiety collectively contribute to its potential as a versatile compound in various scientific fields .
Biological Activity
Ethyl 2-(2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound's IUPAC name indicates its complex structure, which includes a triazole ring, a sulfanyl group, and an acetamido moiety. The molecular formula is C16H16ClN5O2S with a molecular weight of approximately 404.83 g/mol. The synthesis typically involves multi-step reactions starting from simpler precursors, including the formation of the triazole ring via cyclization processes.
Biological Activities
1. Antimicrobial Activity:
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives can inhibit various bacterial strains and fungi effectively. A specific study highlighted that derivatives of 1,2,4-triazoles demonstrated potent activity against pathogenic bacteria and fungi, suggesting that this compound may possess similar properties .
2. Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Triazole derivatives have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurological disorders such as Alzheimer's disease. The inhibition of AChE by related compounds suggests potential therapeutic applications for this compound in neuroprotection .
3. Antioxidant Properties:
Compounds with the triazole structure have been reported to exhibit antioxidant activities. This property is essential for preventing oxidative stress-related diseases. Studies indicate that these compounds can scavenge free radicals effectively, which could be beneficial in managing conditions like cancer and cardiovascular diseases .
Case Studies
Case Study 1: Anticancer Activity
A series of related triazole compounds were tested against various cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity against human colon cancer (HCT116) cells with IC50 values comparable to established chemotherapeutic agents like doxorubicin . This suggests that this compound may also possess anticancer properties.
Case Study 2: Hypolipidemic Effects
Another study explored the hypolipidemic effects of similar compounds in animal models. It was found that certain derivatives significantly reduced serum cholesterol and triglyceride levels in hyperlipidemic rats . This opens avenues for investigating whether this compound can similarly influence lipid metabolism.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3S/c1-2-28-18(27)13-8-4-6-10-15(13)22-16(26)11-29-19-24-23-17(25(19)21)12-7-3-5-9-14(12)20/h3-10H,2,11,21H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOZSOSYOPYWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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